

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B093330

[Get Quote](#)

Introduction to 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone, is a valuable intermediate in organic synthesis.^{[1][2]} The indanone core is a prominent feature in numerous biologically active natural products and plays a significant role in medicinal chemistry and the development of pharmaceuticals.^{[3][4][5]} The specific dimethyl substitution pattern of this compound influences its chemical reactivity and potential applications, making precise characterization essential. This guide will delve into its core physicochemical properties, outline a robust method for its synthesis, and detail the analytical workflows required to unequivocally confirm its molecular weight.

Physicochemical and Structural Properties

The foundational properties of a compound dictate its behavior in chemical systems. The molecular weight, derived from the molecular formula, is a cornerstone of its identity, essential for stoichiometric calculations in synthesis and for analytical characterization.

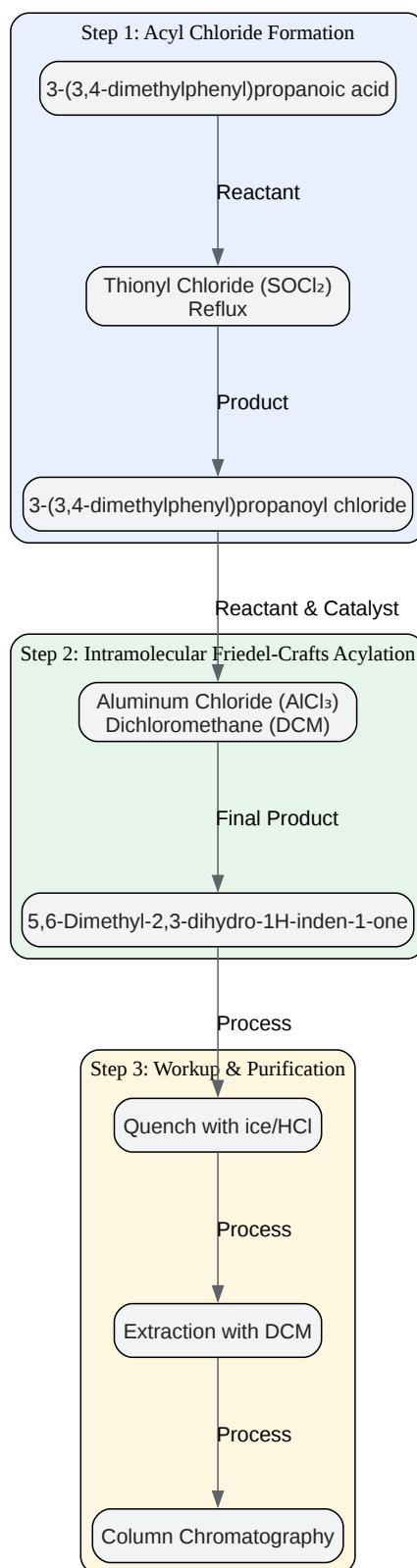
The molecular formula for **5,6-Dimethyl-2,3-dihydro-1H-inden-1-one** is C₁₁H₁₂O.^[6] Based on this, the molecular weight is calculated as follows:

- $(11 \times \text{Atomic Mass of Carbon}) + (12 \times \text{Atomic Mass of Hydrogen}) + (1 \times \text{Atomic Mass of Oxygen})$
- $(11 \times 12.011) + (12 \times 1.008) + (1 \times 15.999) = 160.21 \text{ g/mol}$

A summary of its key properties is presented below.

Property	Value	Source
IUPAC Name	5,6-dimethyl-2,3-dihydro-1H-inden-1-one	PubChem[6]
CAS Number	16440-97-4	ChemBK[1][2]
Molecular Formula	C ₁₁ H ₁₂ O	PubChem[6]
Molecular Weight	160.21 g/mol	PubChem[6]
Monoisotopic Mass	160.088815 Da	PubChem[6]
Appearance	Colorless solid	ChemBK[1][2]
Melting Point	45-47 °C	ChemBK[1][2]
Boiling Point	129-130 °C	ChemBK[1][2]
Topological Polar Surface Area	17.1 Å ²	PubChem[6]

Synthesis via Intramolecular Friedel-Crafts Acylation


The most powerful and common method for preparing 1-indanones is the intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative.[3][7] This electrophilic aromatic substitution reaction provides a reliable pathway to the bicyclic indanone core.

Rationale for Synthetic Approach

The chosen precursor, 3-(3,4-dimethylphenyl)propanoic acid, contains the necessary carbon skeleton. The reaction involves converting the carboxylic acid to a more reactive acyl chloride, followed by cyclization using a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis

acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring to form the new carbon-carbon bond, closing the five-membered ring.

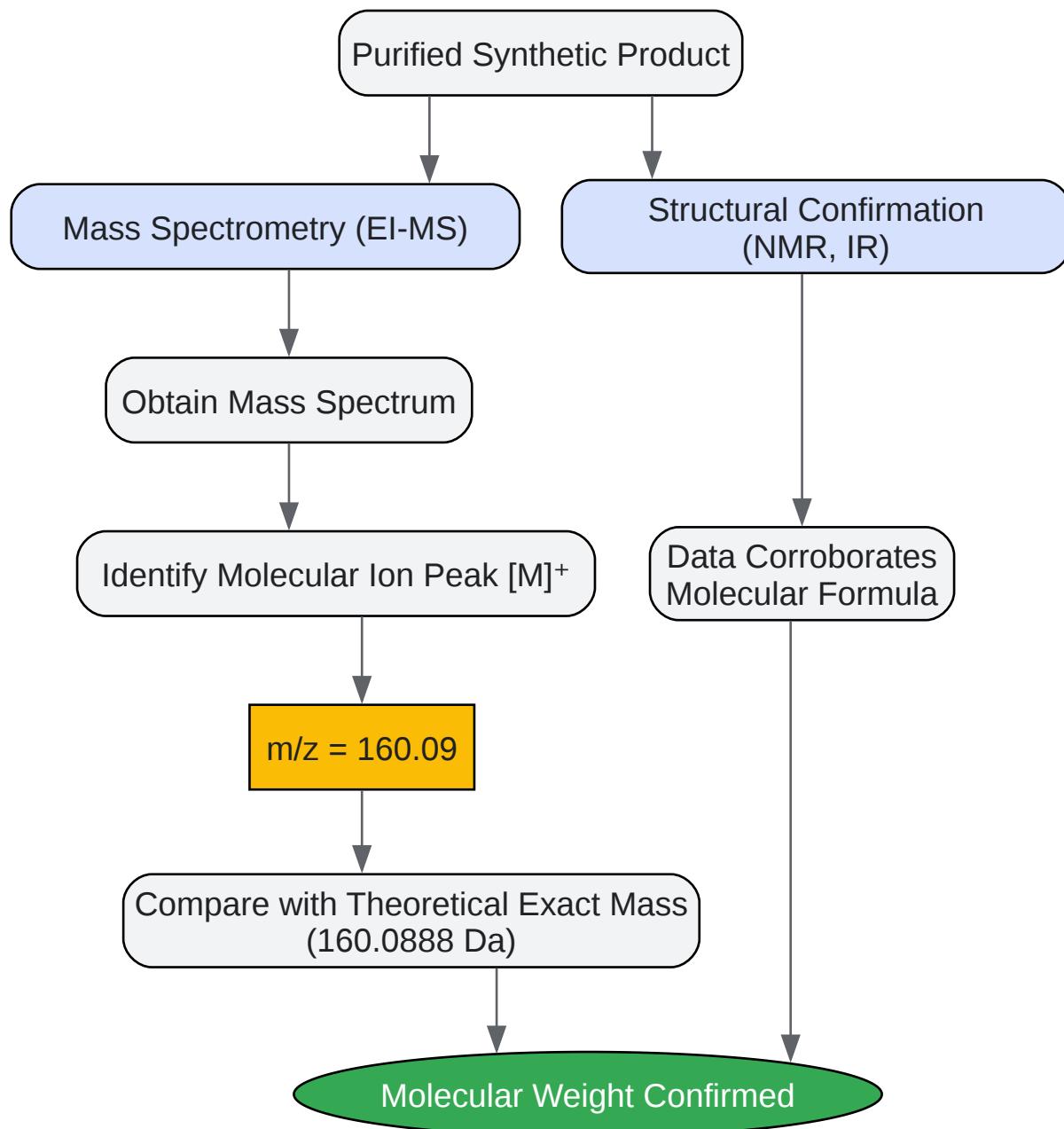
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 5,6-dimethyl-1-indanone.

Detailed Experimental Protocol

- **Acyl Chloride Formation:** In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq) in thionyl chloride (2.0 eq). Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
- **Removal of Excess Reagent:** After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This step is critical to prevent unwanted side reactions in the subsequent step. The resulting crude 3-(3,4-dimethylphenyl)propanoyl chloride is used directly.
- **Friedel-Crafts Acylation:** Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM). In a separate flask, prepare a suspension of aluminum chloride (AlCl₃, 1.1 eq) in anhydrous DCM and cool it to 0 °C in an ice bath. Add the acyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring.
- **Reaction and Quenching:** After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complex.
- **Extraction and Purification:** Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtering, concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to yield pure **5,6-Dimethyl-2,3-dihydro-1H-inden-1-one**.


Analytical Characterization and Molecular Weight Confirmation

Following synthesis, a battery of analytical techniques is employed to confirm the structure and purity of the compound. For verifying molecular weight, Mass Spectrometry is the definitive method.

Role of Analytical Techniques

- Mass Spectrometry (MS): Directly measures the mass-to-charge ratio (m/z) of the molecular ion, providing a highly accurate determination of the monoisotopic mass.[8] For **5,6-Dimethyl-2,3-dihydro-1H-inden-1-one** ($C_{11}H_{12}O$), the expected exact mass of the molecular ion $[M]^+$ is 160.0888 Da.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This confirms the connectivity of the atoms and the overall structure, indirectly validating the molecular formula and thus the molecular weight.
- Infrared (IR) Spectroscopy: Identifies the functional groups present. For an indanone, a strong absorption peak corresponding to the ketone ($C=O$) stretch is expected around 1700 cm^{-1} , along with peaks for aromatic $C=C$ and aliphatic $C-H$ bonds.[8]

Analytical Workflow for Molecular Weight Verification

[Click to download full resolution via product page](#)

Caption: Self-validating workflow for molecular weight confirmation.

Protocol for Mass Spectrometry Analysis

This protocol describes the use of Electron Ionization Mass Spectrometry (EI-MS), a common and robust technique for analyzing small organic molecules.^[8]

- Sample Preparation: Prepare a dilute solution of the purified **5,6-Dimethyl-2,3-dihydro-1H-inden-1-one** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument parameters for EI, typically with an electron energy of 70 eV.
- Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this is often done via a gas chromatograph (GC-MS), which provides an additional layer of separation and purity analysis.
- Ionization and Fragmentation: In the ion source, the sample molecules are bombarded with high-energy electrons. This typically ejects an electron from the molecule to form the positively charged molecular ion ($[M]^+$). Some molecular ions will further fragment into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Data Interpretation: The resulting mass spectrum plots ion abundance versus m/z . The peak with the highest m/z value that corresponds to the intact molecule is the molecular ion peak. For **5,6-Dimethyl-2,3-dihydro-1H-inden-1-one**, this peak should appear at an m/z of approximately 160. The high-resolution mass measurement should align with the theoretical exact mass of 160.0888 Da. The fragmentation pattern observed can be further analyzed to provide additional structural confirmation.

Conclusion

The molecular weight of **5,6-Dimethyl-2,3-dihydro-1H-inden-1-one** is 160.21 g/mol, a value derived from its molecular formula of $C_{11}H_{12}O$. This fundamental property is not merely a calculated value but is empirically verifiable through rigorous analytical techniques. A robust synthetic pathway, such as intramolecular Friedel-Crafts acylation, coupled with a self-validating analytical workflow centered on mass spectrometry, provides an unequivocal confirmation of this value. This comprehensive approach ensures the identity, purity, and quality of the compound, which is paramount for its successful application in research, particularly in the fields of medicinal chemistry and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6-Dimethyl-1-indanone | C11H12O | CID 27878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Indanone - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [5,6-Dimethyl-2,3-dihydro-1H-inden-1-one molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093330#5-6-dimethyl-2-3-dihydro-1h-inden-1-one-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com